3-Phenylfuran
Overview
Description
3-Phenylfuran is a member of the class of furans, where the hydrogen at position 3 of the furan ring is replaced by a phenyl group. This compound is identified as a Maillard reaction product in mushroom hydrolysates . It has the molecular formula C10H8O and a molecular weight of 144.1699
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylfuran can be synthesized through several methods, including:
Paal-Knorr Furan Synthesis: This method involves the cyclization of 1,4-diketones in the presence of an acid catalyst to form furans.
Gold-Catalyzed Cycloisomerization: This method uses gold nanoparticles supported on titanium dioxide to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions.
Palladium-Catalyzed Synthesis: This method involves the use of palladium catalysts to synthesize 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Phenylfuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron.
Major Products Formed
Oxidation: Phenylfuranones or phenylfurancarboxylic acids.
Reduction: Phenylfuranols.
Substitution: Halogenated phenylfurans.
Scientific Research Applications
3-Phenylfuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role as a fungal metabolite and its potential biological activities.
Industry: Used as a flavoring agent in the food industry due to its role as a Maillard reaction product.
Mechanism of Action
The mechanism of action of 3-Phenylfuran involves its interaction with various molecular targets and pathways. As a Maillard reaction product, it may interact with proteins and other biomolecules, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect cellular functions and contribute to various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Similar structure but with the phenyl group at the second position.
4-Phenylfuran: Similar structure but with the phenyl group at the fourth position.
2,5-Diphenylfuran: Contains two phenyl groups at the second and fifth positions.
Uniqueness of 3-Phenylfuran
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the phenyl group at the third position of the furan ring imparts distinct properties compared to its isomers and other substituted furans .
Properties
IUPAC Name |
3-phenylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANPEQZOWHZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333833 | |
Record name | 3-Phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13679-41-9 | |
Record name | 3-Phenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.